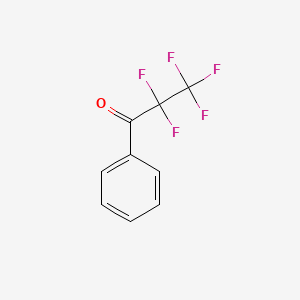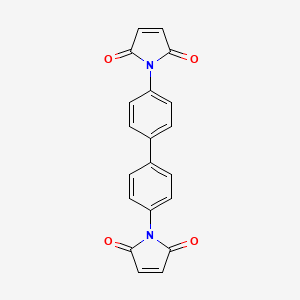
Pentafluoroethyl phenyl ketone
Overview
Description
Pentafluoroethyl phenyl ketone is a chemical compound with the molecular formula C9H5F5O . It is also known by other names such as 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one and Pentafluoroethylphenylketone .
Synthesis Analysis
The synthesis of Pentafluoroethyl phenyl ketone has been reported in several studies . For instance, a carbene-initiated chemodivergent molecular editing of indoles allows both skeletal and peripheral editing by trapping an electrophilic fluoroalkyl carbene generated in situ from fluoroalkyl N-triftosylhydrazones . Another study reported the carbodefluorination of fluoroalkyl ketones via a carbene-initiated rearrangement strategy .Molecular Structure Analysis
The molecular structure of Pentafluoroethyl phenyl ketone can be represented by the InChI stringInChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5H . The compound has a molecular weight of 224.13 g/mol . Chemical Reactions Analysis
Pentafluoroethyl phenyl ketone has been involved in various chemical reactions. For example, it has been used in the molecular editing of indoles with fluoroalkyl carbenes . The reaction mechanism and origins of the chemo- and regioselectivity have been probed by both experimental and theoretical methods .Physical And Chemical Properties Analysis
Pentafluoroethyl phenyl ketone has a molecular weight of 224.13 g/mol . It has a computed XLogP3 value of 2.8, indicating its lipophilicity . It has no hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds .Scientific Research Applications
I’ve conducted a search on the scientific research applications of “Pentafluoroethyl phenyl ketone,” but the information available is limited. Below are some applications based on the data gathered:
Molecular Editing
“Pentafluoroethyl phenyl ketone” has been used in molecular editing, particularly in activating the α-C − F bond when using N-triftosylhydrazone derivatives. This has been applied in the synthesis of various N-substituted indoles .
Synthetic Routes Development
Researchers have developed synthetic routes to produce fluoro derivatives of activated carbonyl groups, including pentafluoroethyl phenyl ketone, for screening selective inhibitors and characterizing chemical properties for selective inhibition .
Lewis Acid Catalysis
Tris(pentafluorophenyl)borane, related to pentafluoroethyl phenyl ketone, has been used in catalysis with a broad range of reductive applications across multiple functional groups .
Direct Ketone Synthesis
There’s research on upgrading ketone synthesis directly from carboxylic acids and derivatives, which could potentially involve compounds like pentafluoroethyl phenyl ketone .
Safety and Hazards
Mechanism of Action
Target of Action
Pentafluoroethyl phenyl ketone is a complex compound with a molecular weight of 224.1274 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been noted that similar compounds can undergo nucleophilic pentafluoroethylation and trifluoromethylation of aldehydes, ketones, and imines . This suggests that Pentafluoroethyl phenyl ketone may interact with its targets through similar mechanisms, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as phenylketones, are known to impact phenylalanine metabolism . This could potentially lead to downstream effects on protein synthesis and other metabolic processes.
Pharmacokinetics
Its molecular weight of 224.1274
Result of Action
Given its potential interaction with aldehydes, ketones, and imines , it may induce changes in these molecules that could have downstream effects on cellular functions.
properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBUXALTYMBEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285772 | |
| Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluoroethyl phenyl ketone | |
CAS RN |
394-52-5 | |
| Record name | 394-52-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,3-pentafluoro-1-phenylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)






![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)





